5-Carboxy-fluorescein
Overview
Description
5-Carboxy-fluorescein: is a green fluorescent dye derived from fluorescein. It is widely used in various scientific fields due to its excellent fluorescent properties. The compound is known for its high fluorescence quantum yield, good photostability, and water solubility. It is commonly used as a fluorescent tracer in biological and chemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Carboxy-fluorescein can be synthesized through the diazotization of 5(6)-amino fluorescein, followed by treatment with potassium iodide and cuprous bromide to produce the bromo-analogous compound . Another method involves the esterification of fluorescein xanthene ring and benzene moiety .
Industrial Production Methods: In industrial settings, this compound is produced by the reaction of phthalic anhydride with resorcinol using a catalyst such as zinc chloride or methane-sulfonic acid . This method is efficient and yields a high-purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 5-Carboxy-fluorescein undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the fluorescent properties of the compound.
Substitution: Substitution reactions, particularly with amino groups, are common.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Amino groups can be introduced using reagents like N-hydroxy-succinimide and dicyclohexylcarbodiimide.
Major Products: The major products formed from these reactions include various fluorescent derivatives that can be used in different scientific applications .
Scientific Research Applications
Chemistry: 5-Carboxy-fluorescein is used as a fluorescent probe in chemical research to study molecular interactions and reaction mechanisms .
Biology: In biological research, it is used to label proteins, nucleic acids, and other biomolecules for imaging and tracking purposes . It is also used in flow cytometry and fluorescent microscopy .
Medicine: The compound is used in diagnostic imaging, particularly in angiography and angioscopy of the iris and retina . It helps visualize blood flow and detect abnormalities.
Industry: In industrial applications, this compound is used in the development of fluorescent dyes and markers for various products .
Mechanism of Action
5-Carboxy-fluorescein exerts its effects through its fluorescent properties. When exposed to light, the compound absorbs photons and emits light at a different wavelength, making it visible under a fluorescence microscope . The molecular targets include proteins, nucleic acids, and other biomolecules that can be labeled with the dye . The pathways involved include the excitation of electrons and subsequent emission of light, which is used for imaging and detection purposes .
Comparison with Similar Compounds
6-Carboxy-fluorescein: Similar in structure but differs in the position of the carboxyl group.
Fluorescein: The parent compound from which 5-Carboxy-fluorescein is derived.
Rhodamine: Another fluorescent dye with different spectral properties.
Uniqueness: this compound is unique due to its high fluorescence quantum yield and good photostability, making it ideal for long-term imaging applications . Its ability to conjugate with various biomolecules also adds to its versatility in scientific research .
Properties
IUPAC Name |
3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid;hydrate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12O7.H2O/c22-11-2-5-15-17(8-11)27-18-9-12(23)3-6-16(18)21(15)14-4-1-10(19(24)25)7-13(14)20(26)28-21;/h1-9,22-23H,(H,24,25);1H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROECYOYBOVMYJC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O.O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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